Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Scientific Research Applications
Chemical Transformations and Synthesis
The compound has been investigated for its role in the chemistry of iminofurans, showcasing its potential in recyclization reactions with amines. Shipilovskikh et al. (2014) demonstrated that reacting this compound with primary amines in toluene under reflux conditions led to the formation of novel ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, a process determined through X-ray analysis (Shipilovskikh, S., Shipilovskikh, D. A., & Rubtsov, A., 2014).
Potential Biological Activities
Research into the compound's derivatives has indicated potential antimicrobial and anti-inflammatory activities. Narayana et al. (2006) converted the compound into various derivatives that exhibited promising biological activities in initial screenings, highlighting the compound's versatile framework for developing pharmacologically active agents (Narayana, B., Ashalatha, B. V., Raj, K. K. V., & Kumari, N., 2006).
Advanced Synthesis Techniques
Further studies have explored advanced synthesis techniques involving this compound. For example, Duan et al. (2013) efficiently synthesized a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates from related precursors through a one-pot multicomponent reaction, highlighting the compound's adaptability in synthesizing complex molecules with potential for various applications (Duan, Y., Wang, X., Xu, X.-l., Kang, Z., Zhang, M., Song, L., & Deng, H., 2013).
Properties
IUPAC Name |
ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO5S/c1-2-27-21(26)17-13-5-3-4-6-16(13)29-19(17)23-18(24)14-10-11-9-12(22)7-8-15(11)28-20(14)25/h7-10H,2-6H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQZQMNGHQELBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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